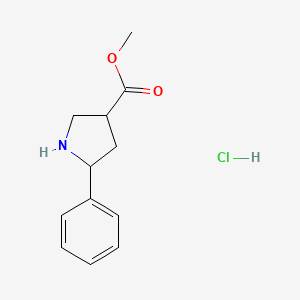

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable amine with a carboxylic acid derivative under acidic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Esterification: The carboxylic acid group is then esterified using methanol and an acid catalyst to form the methyl ester.

Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, substituted pyrrolidines

Scientific Research Applications

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.

Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

Methyl 5-phenyl-pyrrolidine-2-carboxylate: Similar structure but with a different position of the carboxylate group, leading to different chemical and biological properties.

Methyl 5-phenyl-pyrrolidine-4-carboxylate: Another positional isomer with distinct reactivity and applications.

Phenylpyrrolidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with phenyl-substituted carboxylic acids. Various methods have been employed to achieve high yields and purity, often utilizing catalytic conditions to enhance the efficiency of the reaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds structurally related to methyl 5-phenyl-pyrrolidine-3-carboxylate have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, one study reported that derivatives with specific substitutions showed reduced viability in A549 lung adenocarcinoma cells, with some compounds reducing cell viability by over 60% compared to controls .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | Viability Reduction (%) | Reference |

|---|---|---|---|

| Methyl 5-phenyl-pyrrolidine-3-carboxylate | A549 (Lung) | 63.4 | |

| 3,5-Dichloro derivative | A549 (Lung) | 21.2 | |

| Ester derivative | A549 (Lung) | 71.3 |

Analgesic Activity

Analgesic properties have also been explored for related pyrrolidine compounds. In a study assessing various esters derived from pyrrolidine, it was found that certain derivatives exhibited analgesic effects comparable to morphine at specific doses . The evaluation utilized the hot-plate method, indicating a promising avenue for pain management applications.

Table 2: Analgesic Activity Comparison

Neuroprotective Effects

The neuroprotective potential of pyrrolidine derivatives has been documented in various studies. Compounds similar to methyl 5-phenyl-pyrrolidine-3-carboxylate have shown protective effects against neurodegeneration in vitro, particularly in models simulating oxidative stress conditions . These findings suggest a potential role in treating neurodegenerative diseases.

Case Studies

- Case Study on Anticancer Activity : A series of pyrrolidine derivatives were tested against A549 cells, revealing that modifications at specific positions significantly enhanced their anticancer efficacy. The most potent compound reduced cell viability by approximately 80%, suggesting a structure-activity relationship that warrants further investigation .

- Case Study on Analgesic Effects : In a comparative study involving various analgesics, certain pyrrolidine derivatives demonstrated significant pain relief in animal models, achieving effects similar to established analgesics like morphine without notable side effects .

Properties

IUPAC Name |

methyl 5-phenylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-11(13-8-10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZIIORMINMTMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(NC1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.